Dibenzo-p-dioxin-1,3,6,8-tetrol
Description
Dibenzo-p-dioxin-1,3,6,8-tetrol, commonly known as Eckol, is a phlorotannin derivative isolated from brown algae of the genus Ecklonia, such as Ecklonia maxima and Ecklonia cava . Structurally, it is a trimer of phloroglucinol (1,3,5-trihydroxybenzene) units, with the chemical formula C₁₈H₁₂O₉ and the systematic name 4-(3,5-dihydroxyphenoxy)dibenzo[b,e][1,4]dioxin-1,3,6,8-tetrol . Eckol exhibits a dibenzo-p-dioxin core substituted with hydroxyl and phenoxy groups, contributing to its bioactivity.
Properties
CAS No. |
121449-71-6 |
|---|---|
Molecular Formula |
C12H8O6 |
Molecular Weight |
248.19 g/mol |
IUPAC Name |
dibenzo-p-dioxin-1,3,6,8-tetrol |
InChI |
InChI=1S/C12H8O6/c13-5-1-7(15)11-9(3-5)18-12-8(16)2-6(14)4-10(12)17-11/h1-4,13-16H |
InChI Key |
YGRMPMIDAOECSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1O)OC3=CC(=CC(=C3O2)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Dieckol (C₃₆H₂₂O₁₈)
- Structure: A hexameric phlorotannin with two eckol units linked via additional phenoxy and dibenzo-p-dioxin moieties .
- Bioactivity : Exhibits stronger BACE1 inhibition (IC₅₀ = 2.34 ± 0.10 µM) compared to Eckol (IC₅₀ = 7.67 ± 0.71 µM) due to increased hydroxyl groups and molecular complexity .
- Applications : Studied for anti-inflammatory, antioxidant, and neuroprotective effects .
8,8′-Bieckol (C₃₆H₂₂O₁₈)
9H-Xanthene-1,3,6,8-tetrol (XOH; C₁₃H₁₀O₅)
- Structure : A xanthene derivative with hydroxyl groups at positions 1,3,6,8 .
- Bioactivity : Weak HIV-1 reverse transcriptase (RT) binding affinity in STD assays, contrasting with Eckol’s enzyme inhibition .
- Applications : Explored as a ligand for viral enzyme targeting .
Data Table: Comparative Analysis
Research Findings and Discussion
Structural Determinants of Bioactivity
- Hydroxylation Pattern : Eckol’s hydroxyl groups at positions 1,3,6,8 are critical for hydrogen bonding with BACE1’s catalytic site, but its lower potency compared to Dieckol and 8,8′-bieckol highlights the importance of oligomerization in enhancing inhibitory effects .
- Backbone Rigidity : The dibenzo-p-dioxin core in Eckol derivatives provides structural stability, whereas 9H-xanthene-1,3,6,8-tetrol’s planar xanthene ring limits enzyme interaction due to reduced conformational flexibility .
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